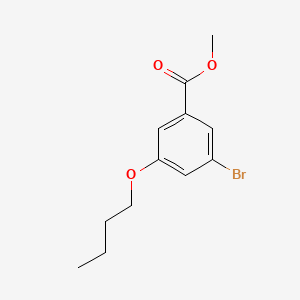

Methyl 3-bromo-5-butoxybenzoate

Description

Significance of Aryl Halides in Synthetic Organic Chemistry

Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.me They are of paramount importance in synthetic organic chemistry, serving as versatile intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mefiveable.me This reactivity is largely harnessed through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, where the halogen atom is replaced by a variety of other functional groups. fiveable.me

The nature of the halogen atom influences the reactivity of the aryl halide, with iodides being the most reactive and chlorides the least. fiveable.me Aryl bromides, such as the bromo-substituent in Methyl 3-bromo-5-butoxybenzoate, offer a good balance of reactivity and stability, making them widely used in synthesis. sci-hub.se They can also be converted into organometallic reagents, like Grignard reagents or organolithium compounds, further expanding their synthetic utility. wikipedia.org

Role of Alkoxy Substituents in Chemical Functionality

An alkoxy group is a functional group consisting of an alkyl group bonded to an oxygen atom (R-O-). youtube.com In the context of an aromatic ring, alkoxy substituents are known to be electron-donating groups through resonance, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. They can also impact the physical properties of a molecule, such as its solubility and lipophilicity.

Overview of Ester Derivatives in Advanced Synthesis

Esters are a class of chemical compounds derived from the condensation of a carboxylic acid and an alcohol. They are characterized by the functional group -COO-. Benzoate (B1203000) esters, a subclass of esters, are widely utilized in various fields. In advanced synthesis, the ester group can serve as a protecting group for carboxylic acids, or it can be a precursor to other functional groups through reactions like hydrolysis, ammonolysis, or reduction.

The versatility of esters makes them valuable in the synthesis of fine chemicals, and pharmaceuticals. chemicalbook.com For instance, some esters act as prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. vaia.com The nature of the alcohol-derived portion of the ester can be modified to tune the compound's properties, such as its hydrolytic stability. nih.gov

Contextualizing this compound within Chemical Research Landscapes

Research involving similar structures, such as other halogenated benzoate derivatives, indicates their use as reagents in the synthesis of complex molecules, including those with potential biological activity. chemicalbook.com For example, Methyl 3-bromobenzoate is used in the synthesis of inhibitors of certain enzymes. chemicalbook.com The unique substitution pattern of this compound, with the bromo and butoxy groups in a meta-relationship, provides a specific building block for the targeted synthesis of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-5-16-11-7-9(12(14)15-2)6-10(13)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFPUZFIOVQQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682133 | |

| Record name | Methyl 3-bromo-5-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-65-1 | |

| Record name | Methyl 3-bromo-5-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromo 5 Butoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 3-bromo-5-butoxybenzoate, three primary disconnection points can be identified, each leading to a different synthetic strategy.

Approaches Targeting the Aryl Bromine

One retrosynthetic approach involves the disconnection of the carbon-bromine bond. This strategy considers the introduction of the bromine atom onto a pre-existing butoxy-substituted benzoate (B1203000) scaffold. The key transformation in the forward sense would be the electrophilic bromination of a suitable precursor.

Approaches Targeting the Butoxy Ether Linkage

A second strategic disconnection targets the butoxy ether linkage. This approach is based on the formation of the ether bond, a common transformation in organic synthesis. The most prevalent method for this is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, the disconnection would lead to a hydroxy-substituted bromobenzoate and a butyl halide.

Approaches Targeting the Methyl Ester Functionality

The third disconnection strategy focuses on the methyl ester functionality. This involves breaking the ester bond to reveal a carboxylic acid and methanol (B129727). The corresponding forward reaction is an esterification, a fundamental reaction in organic chemistry. This approach is often the final step in the synthetic sequence.

Precursor Selection and Starting Materials

The choice of starting materials is dictated by the chosen retrosynthetic strategy and the commercial availability and cost of the precursors. Based on the disconnections discussed above, several key precursors can be identified.

A logical and common starting material for the synthesis of this compound is 3,5-dihydroxybenzoic acid . This commercially available compound provides the core benzene (B151609) ring with the correct substitution pattern for the eventual placement of the butoxy and ester groups.

Another key precursor is methyl 3-bromo-5-hydroxybenzoate . This intermediate can be either synthesized or procured and serves as a direct precursor for the introduction of the butoxy group via Williamson ether synthesis.

The synthesis of the intermediate 3-bromo-5-butoxybenzoic acid is also a viable route. This carboxylic acid can then be esterified to yield the final product. The synthesis of similar compounds, such as 3-bromo-5-methoxybenzoic acid, often starts from 3-bromo-5-methylbenzoic acid, which is prepared by the oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com

The selection of reagents for the transformations is also critical. For the Williamson ether synthesis, a suitable butylating agent such as 1-bromobutane (B133212) or 1-iodobutane is required, along with a base like potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group. For the esterification step, methanol is the reagent of choice, typically used in the presence of an acid catalyst like sulfuric acid.

Direct Synthesis Routes

Direct synthesis routes for this compound typically involve a sequence of reactions starting from a readily available precursor. A common and efficient strategy involves the initial esterification of a substituted benzoic acid followed by the formation of the ether linkage, or vice-versa.

Esterification of Corresponding Carboxylic Acids

A primary method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-bromo-5-butoxybenzoic acid . This reaction, known as Fischer esterification, is typically carried out by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the methyl ester.

A plausible synthetic sequence starting from 3,5-dihydroxybenzoic acid would be:

Esterification: The initial step would be the esterification of 3,5-dihydroxybenzoic acid with methanol and an acid catalyst to form methyl 3,5-dihydroxybenzoate (B8624769).

Bromination: Selective monobromination of methyl 3,5-dihydroxybenzoate at the 3-position would yield methyl 3-bromo-5-hydroxybenzoate. The directing effects of the hydroxyl and ester groups would need to be carefully considered to achieve the desired regioselectivity.

Williamson Ether Synthesis: The final step would be the butylation of the remaining hydroxyl group using 1-bromobutane and a base to afford this compound.

Alternatively, the order of bromination and etherification could be reversed.

Below is a table summarizing a potential synthetic route based on established chemical principles for analogous compounds.

| Step | Reactant(s) | Reagent(s) & Conditions | Product |

| 1 | 3,5-Dihydroxybenzoic acid | Methanol, Sulfuric acid (catalytic), Reflux | Methyl 3,5-dihydroxybenzoate |

| 2 | Methyl 3,5-dihydroxybenzoate | N-Bromosuccinimide, Acetonitrile | Methyl 3-bromo-5-hydroxybenzoate |

| 3 | Methyl 3-bromo-5-hydroxybenzoate | 1-Bromobutane, Potassium carbonate, Acetone, Reflux | This compound |

It is important to note that reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for each step to ensure high yields and purity of the final product.

Bromination Reactions of Substituted Benzoates

The introduction of a bromine atom onto the aromatic ring of a substituted benzoate is a critical step in the synthesis of this compound. The position of bromination is directed by the existing substituents on the benzene ring.

One common precursor is methyl 3-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products, with bromine adding to the positions ortho and para to the hydroxyl group. To achieve the desired 3-bromo-5-hydroxy isomer, careful control of reaction conditions or the use of protecting groups may be necessary.

Alternatively, starting with a substrate where the desired substitution pattern is more readily achieved is a viable strategy. For instance, the bromination of methyl 3-methylbenzoate (B1238549) can be a key step. The methyl group is an ortho-, para-director, leading to a mixture of brominated products. Subsequent modification of the methyl group would be required to introduce the butoxy group.

A related approach involves the bromination of phenolic esters. ias.ac.inias.ac.in For example, the bromination of phenyl 3-methyl-6-hydroxy-benzoate has been studied, where the presence of the free hydroxyl group facilitates bromination and directs the incoming bromine to the nucleus containing it. ias.ac.in While not a direct synthesis of the target compound, these studies provide insight into the regioselectivity of bromination in substituted benzoates.

The use of N-Bromosuccinimide (NBS) is a common method for benzylic bromination, which involves the bromination of the carbon adjacent to the aromatic ring. masterorganicchemistry.com This is a different type of bromination than what is required for the synthesis of this compound, which requires aromatic bromination.

The following table summarizes some relevant bromination reactions:

Table 1: Bromination Reactions of Substituted Benzoates| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl p-hydroxybenzoate | Br2, Dichloromethane | Methyl 3-bromo-4-hydroxybenzoate | google.com |

| Phenyl 3-methyl-6-hydroxy-benzoate | Liquid Bromine | 4-Bromophenyl-3-methyl-5-bromo-6-hydroxy-benzoate | ias.ac.inias.ac.in |

Alkylation Reactions for Butoxy Group Introduction

The butoxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, a key intermediate is a hydroxyl-substituted benzoate.

For example, starting with methyl 3-bromo-5-hydroxybenzoate, the hydroxyl group can be deprotonated with a suitable base to form a phenoxide. This phenoxide can then react with a butyl halide, such as 1-bromobutane, to form the desired butoxy ether. The choice of base and solvent is crucial for the success of this reaction, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate in acetone.

Phase-transfer catalysis can also be employed for the synthesis of alkoxybenzenes. bcrec.id This technique can be particularly useful for reactions involving a solid base and a liquid organic phase, facilitating the reaction between the phenoxide and the alkyl halide. bcrec.id

The following table outlines a general alkylation reaction for the introduction of a butoxy group:

Table 2: Alkylation for Butoxy Group Introduction| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 3-bromo-5-hydroxybenzoate | 1-Bromobutane, Base (e.g., K2CO3) | This compound | General Knowledge |

Stepwise Synthetic Pathways

A common and straightforward approach to synthesizing this compound is through a multi-step linear sequence. A logical pathway would be:

Esterification: Start with 3-hydroxybenzoic acid and convert it to its methyl ester, methyl 3-hydroxybenzoate, using methanol in the presence of an acid catalyst.

Bromination: Brominate methyl 3-hydroxybenzoate to introduce the bromine atom at the 5-position. This step requires careful control to achieve the desired regioselectivity.

Alkylation: Alkylate the resulting methyl 3-bromo-5-hydroxybenzoate with a butyl halide to introduce the butoxy group.

An alternative linear sequence could involve:

Alkylation: Alkylate 3-hydroxybenzoic acid with a butyl halide to form 3-butoxybenzoic acid.

Esterification: Convert 3-butoxybenzoic acid to its methyl ester, methyl 3-butoxybenzoate.

Bromination: Brominate methyl 3-butoxybenzoate to yield the final product. The directing effects of the ester and butoxy groups would need to be considered to ensure bromination occurs at the desired position.

A three-step synthesis of 3-bromo-3-methyl-2-butanol from 2-methyl-2-butene (B146552) has been described, which involves hydroboration-oxidation, tosylation, and nucleophilic substitution. brainly.com While this synthesis is for a different compound, it illustrates the strategic planning involved in multi-step organic synthesis. brainly.com

One hypothetical convergent route could involve:

Fragment 1 Synthesis: Prepare a brominated aromatic fragment, for example, 3-bromo-5-hydroxybenzoic acid.

Fragment 2 Synthesis: Separately, prepare a butoxy-containing reagent.

Coupling: Couple the two fragments. However, for a molecule of this simplicity, a convergent approach is often less efficient than a linear one.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly improved by optimizing reaction conditions, including the choice of catalysts, ligands, solvents, and temperature.

For Alkylation:

The Williamson ether synthesis for introducing the butoxy group can be influenced by the choice of catalyst. While often not strictly catalytic, the base used plays a crucial role. The use of phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can significantly enhance the rate and yield of the alkylation reaction, especially under heterogeneous conditions. bcrec.id Multisite phase-transfer catalysts (MPTCs) have also been shown to be effective in the synthesis of alkoxybenzenes. bcrec.id

For Bromination:

In bromination reactions, the catalyst can influence the regioselectivity. For example, in the bromination of methyl p-hydroxybenzoate, glacial acetic acid is used as a catalyst in a halogenated alkane or ether solvent. google.com The choice of solvent can also impact the reaction outcome.

Ligand Effects:

In more complex synthetic routes that might involve transition metal-catalyzed cross-coupling reactions to form the C-O or C-Br bonds, the choice of ligand on the metal center would be critical. For instance, in a hypothetical palladium-catalyzed butoxylation of a bromo-substituted benzoate, the nature of the phosphine (B1218219) ligand would influence the reaction's efficiency. Similarly, in copper-catalyzed reactions, the ligand can play a significant role in promoting the desired transformation. While no direct examples for the synthesis of this compound are available, the general principles of ligand effects in cross-coupling reactions are well-established. For instance, in the context of alkyne metathesis, the fine-tuning of silanolate ligands on molybdenum alkylidyne complexes has been shown to be important. acs.org

The following table provides examples of how reaction conditions have been optimized in related syntheses:

Table 3: Optimization of Reaction Conditions| Reaction Type | Catalyst/Ligand System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Alkylation | Multi-site Phase Transfer Catalyst (MPTC) | 4-tert-butylphenol | MPTC enhanced the conversion of 1-bromobutane. | bcrec.id |

| Bromination | Glacial Acetic Acid | Methyl p-hydroxybenzoate | Use of a catalyst in a specific solvent system improved yield. | google.com |

| C-H/N-O Activation | Ruthenium(II) catalyst | N-methoxybenzamides | Optimization of reaction conditions for isoquinolinone synthesis. | doi.org |

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the rate and yield of the Williamson ether synthesis. numberanalytics.com

Solvent Selection:

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. numberanalytics.com Commonly used solvents include:

Dimethylformamide (DMF): Often a solvent of choice due to its high dielectric constant and ability to accelerate S(_N)2 reactions. numberanalytics.comacs.org

Acetonitrile: Another effective polar aprotic solvent that can promote the desired reaction. wikipedia.org

Dimethyl sulfoxide (B87167) (DMSO): Known to facilitate S(_N)2 reactions, but its higher boiling point might necessitate more stringent temperature control. numberanalytics.comlibretexts.org

In some cases, the alcohol corresponding to the alkoxide can be used as the solvent, although this is less common when aprotic conditions are desired to maximize the reaction rate. masterorganicchemistry.com The use of protic solvents can slow down the reaction by solvating the nucleophile. wikipedia.org

Temperature Control:

The reaction temperature for a Williamson ether synthesis is typically maintained between 50 and 100 °C. wikipedia.orglscollege.ac.in

Elevated Temperatures: Increasing the temperature generally increases the reaction rate. numberanalytics.comnumberanalytics.com However, excessively high temperatures can lead to undesirable side reactions, such as elimination of the alkyl halide, which competes with the desired substitution reaction. lscollege.ac.in

Optimal Temperature Range: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side products. For the synthesis of similar aromatic ethers, temperatures in the range of 60–80°C have been reported to provide good yields. Precise temperature control is crucial for maximizing the yield and purity of this compound.

| Solvent | Type | Boiling Point (°C) | General Effect on Reaction |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Facilitates S(_N)2 reaction, often leading to higher yields. numberanalytics.com |

| Acetonitrile | Polar Aprotic | 82 | Commonly used, promotes the reaction. wikipedia.org |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Can increase reaction rates but may require careful temperature management. numberanalytics.com |

Reaction Time and Pressure Considerations

Reaction Time:

The duration of the reaction is a critical factor and is typically determined by monitoring the consumption of the starting materials. A typical Williamson ether synthesis can be completed in 1 to 8 hours. wikipedia.orglscollege.ac.in The reaction time is influenced by the reactivity of the substrates, the choice of solvent, and the reaction temperature. For instance, using a highly reactive alkylating agent and an optimal solvent-temperature combination can significantly shorten the required reaction time. In some industrial applications, near-quantitative conversion can be achieved. lscollege.ac.in

Pressure:

For most laboratory-scale Williamson ether syntheses, the reaction is conducted at atmospheric pressure. However, in certain industrial processes, particularly those involving volatile reactants or requiring temperatures above the solvent's boiling point, the reaction may be carried out under pressure. researchgate.net High-pressure conditions can also be employed to accelerate the reaction rate by increasing the concentration of the reactants. numberanalytics.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency. acs.orgrroij.com

Solvent-Free Methods

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating a major source of waste and potential environmental contamination. rsc.org

Feasibility: Research has demonstrated the successful synthesis of benzoates and other esters under solvent-free conditions. rsc.orgnih.govresearchgate.net These methods often utilize solid-supported catalysts or microwave irradiation to facilitate the reaction.

Catalyst Reuse and Recovery

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. rsc.org

Heterogeneous Catalysts: In the context of synthesizing benzoate esters, various solid catalysts have been explored. For instance, immobilized lipases have been used for the solvent-free synthesis of propyl benzoate, with the catalyst being recyclable for several cycles. nih.govresearchgate.net Similarly, gold-silver alloy nanoparticles on a titanium dioxide support have been effective in the green synthesis of sodium benzoate and were shown to be highly recyclable. rsc.orgrsc.org

Recovery and Reactivation: The ability to filter or centrifuge the catalyst from the reaction mixture for subsequent reuse significantly improves the process's sustainability and cost-effectiveness. conicet.gov.ar In some cases, thermal regeneration of the catalyst can restore its activity for multiple reaction cycles. rsc.org

Atom Economy and E-Factor Analysis

Atom Economy:

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgpnas.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. scranton.edu

For the Williamson ether synthesis of this compound, the atom economy would be less than 100% due to the formation of a salt byproduct (e.g., sodium bromide if sodium hydride and butyl bromide are used). tamu.edu

E-Factor (Environmental Factor):

The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. pnas.org A lower E-factor indicates a greener process. The E-factor for the synthesis of fine chemicals and pharmaceuticals can be notoriously high, often exceeding 100 kg of waste per kg of product. pnas.org

By implementing green chemistry principles such as solvent-free methods and catalyst recycling, the E-factor for the synthesis of this compound can be significantly reduced.

| Metric | Description | Ideal Value | Relevance to Synthesis |

| Atom Economy | The percentage of reactant atoms incorporated into the final product. acs.org | 100% | Highlights the inherent efficiency of the reaction pathway. scranton.edu |

| E-Factor | The mass ratio of waste to desired product. pnas.org | 0 | Provides a comprehensive measure of the process's waste generation. |

Information Not Available

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or detailed experimental data for the palladium-catalyzed cross-coupling reactions of This compound . While the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings are well-established and widely used methods for aryl bromides, no published studies detailing the specific application of these reactions to this compound could be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested subsections, as no specific examples appear to be documented in publicly accessible literature. Generating content for these reaction pathways would require speculation about reaction conditions and outcomes, which would not adhere to the required standards of scientific accuracy.

Chemical Reactivity and Transformation Pathways of Methyl 3 Bromo 5 Butoxybenzoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group of Methyl 3-bromo-5-butoxybenzoate is susceptible to a variety of nucleophilic acyl substitution and reduction reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-butoxybenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process, typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the products by using a large excess of water.

Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. Saponification is generally the preferred method for ester hydrolysis due to its irreversibility and typically higher yields.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

This reaction is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the methanol (B129727) by-product as it is formed. Both acid-catalyzed (e.g., H₂SO₄, TsOH) and base-catalyzed (e.g., NaOR, KOR) methods are effective. The choice of catalyst and reaction conditions can depend on the nature of the alcohol and the presence of other functional groups in the molecule.

The methyl ester group can be reduced to a primary alcohol, (3-bromo-5-butoxyphenyl)methanol. The choice of reducing agent determines the selectivity of the reduction.

Non-selective Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding primary alcohol. LiAlH₄ is a powerful and non-selective reagent that would also reduce other susceptible functional groups if present.

Selective Reduction: Milder reducing agents can be employed for a more selective transformation. For instance, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own but can do so in the presence of certain additives or at higher temperatures. Diisobutylaluminium hydride (DIBAL-H) is another powerful reducing agent that can reduce esters to alcohols; under carefully controlled conditions (low temperature), it can sometimes be used to achieve partial reduction to the aldehyde. However, the isolation of the aldehyde from the reduction of an ester can be challenging.

| Reagent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | Primary Alcohol | Non-selective, very reactive |

| NaBH₄ | Primary Alcohol (slowly or with additives) | More selective than LiAlH₄ |

| DIBAL-H | Primary Alcohol or Aldehyde (at low temp.) | Can offer selectivity |

Amidation Reactions

The transformation of the aryl bromide in this compound into an amide functionality is a key reaction for creating carbon-nitrogen bonds, which are prevalent in pharmaceuticals and functional materials. This is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide with an amine. wikipedia.org For this compound, the reaction would involve the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a base. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like Xantphos or those from the biarylphosphine class often employed to promote the reductive elimination step and prevent side reactions such as beta-hydride elimination. wikipedia.orgresearchgate.net The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is essential for the deprotonation of the amine coordinated to the palladium center. nih.gov The reaction is versatile and compatible with a wide range of amine coupling partners and functional groups, although the ester group on the substrate may be sensitive to harsh basic conditions. wikipedia.org

Table 1: Typical Conditions for Buchwald-Hartwig Amidation of Aryl Bromides

| Component | Example Reagents/Conditions | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst precursor |

| Ligand | Xantphos, X-Phos, BINAP, DPPF | Stabilizes Pd-complex, promotes reductive elimination |

| Base | NaOt-Bu, KOt-Bu, Cs2CO3 | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene (B28343), Dioxane, THF | Inert solvent to dissolve reactants |

| Temperature | 80-110 °C | To overcome the activation energy of the reaction |

Condensation Reactions

Condensation reactions, particularly the Ullmann condensation (or Ullmann-type reaction), represent a classical alternative to palladium-catalyzed methods for forming C-N bonds. nih.gov This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, mediated by a copper catalyst, often at high temperatures. nih.gov For this compound, an Ullmann condensation would typically involve reacting it with an amine in the presence of a copper(I) source, such as copper(I) iodide (CuI), and a base.

Traditional Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. nih.gov However, modern developments have introduced the use of ligands such as 1,10-phenanthroline or amino acids, which can facilitate the reaction under milder conditions and with catalytic amounts of copper. nih.gov The reaction is believed to proceed via the formation of a copper-amide species, which then reacts with the aryl bromide. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction, a condition met by the methyl ester group in the target molecule.

While generally less versatile and requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation is a valuable tool, especially for specific substrates or when palladium-based methods are not viable. nih.gov

Table 2: Comparison of Amidation/Condensation Reactions for Aryl Bromides

| Reaction | Catalyst | Typical Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | 80-110 °C | High functional group tolerance, broad substrate scope, milder conditions. wikipedia.org | Cost of palladium and ligands, sensitivity to air/moisture. |

| Ullmann Condensation | Copper | 100-220 °C | Lower catalyst cost, effective for specific substrates. nih.gov | Often requires high temperatures, narrower substrate scope, potential for side reactions. nih.gov |

Reactions Involving the Butoxy Ether Group

Stability under Various Reaction Conditions

The butoxy group in this compound is an aryl alkyl ether linkage. Generally, aryl ethers are known for their high stability and are unreactive towards many reagents, which makes them useful as protective groups in organic synthesis. This stability extends to the conditions commonly employed in many cross-coupling reactions.

For instance, the butoxy group is expected to be stable under the typical conditions of palladium-catalyzed cross-coupling reactions like the Suzuki, and Buchwald-Hartwig reactions. nih.govtcichemicals.com These reactions are usually performed under basic conditions (using bases like carbonates, phosphates, or alkoxides) and at elevated temperatures, to which the aryl ether linkage is resilient. Similarly, it would be stable under the copper-catalyzed conditions of the Ullmann reaction.

However, the stability is not absolute. While resistant to many bases and nucleophiles, the ether linkage can be susceptible to cleavage under strongly acidic conditions or by certain Lewis acids.

Potential Cleavage or Modification Reactions

The primary reaction that can modify the butoxy ether group is acidic cleavage. Aryl alkyl ethers can be cleaved by strong protic acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, which makes it a good leaving group (a neutral butanol molecule). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the alkyl carbon adjacent to the ether oxygen via an SN2 mechanism, displacing the phenoxide. The resulting product is 3-bromo-5-hydroxybenzoic acid (after ester hydrolysis) and 1-bromobutane (B133212). Because nucleophilic substitution on an sp²-hybridized aromatic carbon is highly unfavorable, the cleavage exclusively yields a phenol (B47542) and an alkyl halide.

Certain Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can also be used to cleave aryl ethers. Boron tribromide is particularly effective and often works at lower temperatures than protic acids.

Table 3: Stability of the Aryl Butoxy Ether Group

| Reaction Condition | Stability of Butoxy Group | Outcome/Notes |

|---|---|---|

| Strong Base (e.g., NaOt-Bu, K2CO3) | Stable | Common in cross-coupling reactions; ether is unreactive. |

| Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig) | Stable | The C-O ether bond does not typically undergo oxidative addition. |

| Strong Protic Acid (e.g., HBr, HI) | Labile | Cleavage occurs to form a phenol and an alkyl halide. |

| Strong Lewis Acid (e.g., BBr3, AlCl3) | Labile | Effective for demethylation and dealkylation of aryl ethers. |

| Standard Oxidizing/Reducing Agents | Generally Stable | Resistant to agents like KMnO4 or LiAlH4 that do not target the ether bond. |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

Further functionalization of the benzene ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents: the bromo group, the butoxy group, and the methyl ester group. Each substituent influences the position of an incoming electrophile based on its electronic properties (whether it donates or withdraws electron density) and its position on the ring.

Butoxy Group (-OBu): This is an alkoxy group, which is a strong activating group and an ortho, para-director. It activates the ring towards EAS by donating electron density via resonance through the oxygen's lone pairs. This effect increases the electron density primarily at the positions ortho (C4, C6) and para (C2) to itself.

Bromo Group (-Br): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density via resonance to stabilize the cationic intermediate (arenium ion).

Methyl Ester Group (-COOCH₃): This is a carbonyl-containing group, which is a moderate deactivating group and a meta-director. It deactivates the ring by withdrawing electron density through both induction and resonance.

When multiple substituents are present, the regioselectivity is generally controlled by the most powerful activating group. In this case, the butoxy group is the only activating substituent and will therefore dictate the position of substitution. The other two groups are deactivators.

The butoxy group strongly directs incoming electrophiles to its ortho and para positions.

The positions ortho to the butoxy group are C4 and C6.

The position para to the butoxy group is C2.

Considering the existing substitution pattern:

The C4 and C6 positions are vacant.

The C2 position is also vacant.

Therefore, an incoming electrophile (E⁺) will be directed to positions C2, C4, and C6. The C4 position is sterically unhindered. The C2 and C6 positions are sterically similar, being adjacent to one substituent each. However, the strong activating effect of the butoxy group makes the positions ortho to it (C4, C6) and para to it (C2) the most nucleophilic and thus the most likely sites of attack. A nitration reaction on the similar 1-bromo-3,5-dimethoxybenzene yields 1-bromo-3,5-dimethoxy-2-nitrobenzene, indicating that substitution occurs at a position ortho to both methoxy groups and para to the bromine. By analogy, substitution on this compound is most likely to occur at the C4 or C6 positions, which are ortho to the strongly activating butoxy group.

Table 4: Directing Effects of Substituents on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Br | C3 | Deactivating | ortho, para |

| -COOCH3 | C1 | Deactivating | meta |

| -OBu | C5 | Activating | ortho, para |

Nitration, Sulfonation, and Halogenation

Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are fundamental transformations for functionalizing the benzene ring. The directing effects of the existing substituents determine the position of substitution for incoming electrophiles.

The substituents on the this compound ring have competing directing effects. The bromo group is an ortho-, para-directing deactivator. The butoxy group, an alkoxy group, is a strong ortho-, para-directing activator. The methyl ester group is a meta-directing deactivator.

Given the positions of the current substituents (1, 3, 5 substitution pattern), the potential sites for electrophilic attack are the C2, C4, and C6 positions.

Influence of the Butoxy Group: As a strong activating group, the butoxy group will primarily direct incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2).

Influence of the Bromo Group: The bromo group directs to its ortho (C2 and C4) and para (C6) positions.

Influence of the Methyl Ester Group: This deactivating group directs incoming electrophiles to its meta positions (C2 and C6).

Considering these combined effects, the C2, C4, and C6 positions are all activated towards electrophilic substitution, albeit to different extents. The strong activating effect of the butoxy group is expected to be the dominant factor. Therefore, substitution is most likely to occur at the positions ortho and para to the butoxy group.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the aromatic ring. aiinmr.comrsc.org The nitronium ion (NO₂⁺) is the active electrophile in this reaction. youtube.com The expected major products would be methyl 3-bromo-5-butoxy-2-nitrobenzoate and methyl 3-bromo-5-butoxy-6-nitrobenzoate, with the potential for the formation of the 4-nitro isomer as well.

Sulfonation: Sulfonation, using fuming sulfuric acid (H₂SO₄·SO₃), introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the substitution will be directed by the existing groups, leading to the formation of 2-sulfo, 4-sulfo, and 6-sulfo derivatives.

Halogenation: Halogenation (e.g., bromination or chlorination) in the presence of a Lewis acid catalyst would introduce another halogen atom onto the ring. The regiochemical outcome would follow the same principles as nitration and sulfonation.

The following table summarizes the predicted products of these electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-bromo-5-butoxy-2-nitrobenzoate, Methyl 3-bromo-5-butoxy-6-nitrobenzoate |

| Sulfonation | H₂SO₄, SO₃ | Methyl 3-bromo-5-butoxy-2-sulfonic acid, Methyl 3-bromo-5-butoxy-6-sulfonic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | Methyl 3,x-dibromo-5-butoxybenzoate (where x = 2, 4, or 6) |

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity in the transformation of a multifunctional molecule like this compound is a significant challenge in synthetic organic chemistry. The presence of three distinct functional groups—an ester, a bromo group, and an ether—on an aromatic ring allows for a variety of potential reactions.

Strategies for Selective Functional Group Interconversions

Selective transformations require careful choice of reagents and reaction conditions to target one functional group while leaving the others intact.

Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, KOH) or acidic (e.g., H₂SO₄, HCl) conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Amidation to form an amide is also possible by reacting with an amine.

Bromo Group Transformations: The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. It can also be converted to an organolithium or Grignard reagent, which can then react with a variety of electrophiles.

Butoxy Group Transformations: The ether linkage of the butoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.

The following table outlines some selective transformations that can be performed on this compound.

| Target Functional Group | Transformation | Reagents and Conditions | Product |

| Methyl Ester | Hydrolysis | NaOH (aq), heat | 3-Bromo-5-butoxybenzoic acid |

| Methyl Ester | Reduction | LiAlH₄ in THF | (3-Bromo-5-butoxyphenyl)methanol |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Methyl 3-aryl-5-butoxybenzoate |

| Bromo Group | Lithiation | n-BuLi, -78 °C | Methyl 3-lithio-5-butoxybenzoate |

Impact of Substituent Electronic and Steric Effects

The electronic and steric properties of the substituents are crucial in determining the chemo- and regioselectivity of reactions.

Electronic Effects: The butoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions. The bromo and methyl ester groups are electron-withdrawing, deactivating the ring. This difference in electronic nature can be exploited for selective reactions. For instance, in electrophilic aromatic substitutions, the positions activated by the butoxy group will be the most reactive.

Steric Effects: The butoxy group is relatively bulky, which can sterically hinder reactions at the adjacent C4 and C6 positions. The bromo group and methyl ester also contribute to the steric environment of the molecule. This steric hindrance can influence the regioselectivity of a reaction, favoring attack at the less hindered position. For example, in an electrophilic substitution, an incoming electrophile might preferentially attack the C2 position over the more sterically crowded C4 or C6 positions.

Spectroscopic Characterization and Structural Analysis Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy offers powerful tools to go beyond simple structural confirmation, enabling the investigation of reaction pathways, conformational dynamics, and transient molecular states.

While specific studies on the reaction mechanisms involving Methyl 3-bromo-5-butoxybenzoate are not extensively documented in publicly available literature, advanced NMR techniques are instrumental in such investigations. For instance, in situ NMR monitoring can track the progress of a reaction by identifying reactants, intermediates, and products in real-time. Techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial in unequivocally assigning the structure of any transient species or unexpected byproducts formed during the synthesis or subsequent functionalization of the title compound.

A potential area of study could be the investigation of photoredox-catalyzed reactions where an aryl alkyl ether like this compound could be functionalized. In such cases, NMR would be essential to follow the single-electron oxidation of the arene substrate and the subsequent deprotonation and radical formation, providing mechanistic insights. nih.gov

Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY, would be a key technique to probe the spatial proximity of different protons within the molecule. For example, NOE correlations between the protons of the butoxy chain and the aromatic protons would provide definitive evidence for the preferred conformation in solution. In related aryl ether systems, NMR studies have successfully determined the rotational barriers and conformational preferences around the aryl-oxygen bond. researchgate.net It is expected that for this compound, the molecule would adopt a conformation that minimizes steric hindrance between the butoxy group and the adjacent substituents.

The conformation of the ester group relative to the aromatic ring is another point of interest. In similar p-methoxybenzoyl derivatives, NMR analysis has shown that the methoxyphenyl ring is often twisted relative to the carbonyl plane, a feature that could also be investigated for the butoxy analogue. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for a Plausible Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 2) | ~7.8 | s |

| Aromatic H (position 4) | ~7.4 | t |

| Aromatic H (position 6) | ~7.6 | s |

| Methoxy (-OCH₃) | ~3.9 | s |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 | t |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 | sextet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 | sextet |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 | t |

Note: These are predicted values and may vary based on solvent and actual conformation. The aromatic protons are expected to show splitting patterns consistent with their meta-coupling.

Dynamic NMR (DNMR) is employed to study the kinetics of conformational changes that occur on the NMR timescale. For this compound, variable temperature (VT) NMR experiments could potentially reveal information about the rotational barrier around the aryl-O bond of the butoxy group. If the rate of rotation is slow enough at lower temperatures, one might observe the decoalescence of signals for the aromatic protons or the protons of the butoxy group that are equivalent at room temperature due to rapid rotation. By analyzing the line shapes of the spectra at different temperatures, the energy barrier for this rotation could be calculated. Such studies have been performed on other aryl ethers to understand their dynamic behavior. researchgate.net

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a well-founded prediction of its solid-state conformation. For instance, the crystal structures of other substituted benzoates, such as methyl 3,5-dimethylbenzoate, reveal how molecules pack in the solid state. nih.gov It is expected that the benzene (B151609) ring in this compound would be essentially planar. The butoxy chain, due to its flexibility, would likely adopt an extended, low-energy conformation to maximize van der Waals interactions and optimize crystal packing. The ester group's orientation relative to the ring would be influenced by a balance of electronic and steric effects.

The packing of this compound molecules in a crystal would be governed by a variety of intermolecular interactions. The presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···Br interactions), which is a significant directional interaction in crystal engineering. nih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bonding | C-Br | O=C or O-CH₂ |

| Hydrogen Bonding | C-H (aromatic) | O=C |

| Hydrogen Bonding | C-H (aliphatic) | O=C or O-CH₂ |

| van der Waals | Butyl chain | Butyl chain/Aromatic ring |

| π-π Stacking | Aromatic ring | Aromatic ring |

The study of these interactions is fundamental to understanding the material properties of the compound, such as its melting point and solubility.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy, which is critical for confirming the identity of a synthesized compound like this compound. In the context of its synthesis, for instance, through the esterification of 3-bromo-5-butoxybenzoic acid or the butoxylation of methyl 3-bromo-5-hydroxybenzoate, HRMS can be employed to monitor the reaction's progress and assess the purity of the final product.

By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between the desired product and any potential impurities or unreacted starting materials, even if their nominal masses are similar. The presence of a bromine atom in this compound results in a characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which serves as a clear signature in the mass spectrum.

A technique such as Parallel Reaction Monitoring (PRM) utilizes a high-resolution mass analyzer to simultaneously detect all product ions of a targeted precursor ion. brainly.com This would allow for highly specific and confident identification of this compound in a complex mixture. brainly.com While specific experimental HRMS data for this compound is not widely published, the expected data can be predicted based on its chemical formula (C12H15BrO3).

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Chemical Formula | Calculated m/z ([M+H]+) | Isotopic Peak | Relative Abundance |

| Molecular Ion (79Br) | C12H1679BrO3+ | 287.0283 | [M]+ | ~100% |

| Molecular Ion (81Br) | C12H1681BrO3+ | 289.0262 | [M+2]+ | ~98% |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are crucial for confirming the structure of this compound and for monitoring chemical transformations during its synthesis.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorptions would be expected for the ester carbonyl group (C=O), the C-O bonds of the ester and ether, the aromatic C-H bonds, and the aliphatic C-H bonds of the butoxy group. researchgate.net The C-Br stretch would also be present but is typically found in the fingerprint region and can be harder to assign definitively. fiveable.me

Monitoring the synthesis of this compound from, for example, 3-bromo-5-hydroxybenzoate and a butylating agent would involve observing the disappearance of the broad O-H stretching band of the starting phenol (B47542) and the appearance of the characteristic C-H stretching bands of the butoxy group.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would be expected to give strong Raman signals.

Table 2: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) (IR) | Expected Wavenumber (cm-1) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H (butoxy) | Stretching | 2960-2850 | 2960-2850 |

| Ester C=O | Stretching | ~1725-1705 | Weak |

| Aromatic C=C | Stretching | ~1600, 1580, 1470 | Strong |

| C-O (ester & ether) | Stretching | 1300-1000 | Moderate |

| C-Br | Stretching | 680-515 | Strong |

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by using a chiral alcohol to form the ester or by having a chiral center in the alkoxy group (e.g., using sec-butanol to form methyl 3-bromo-5-(sec-butoxy)benzoate), then chiroptical spectroscopy would be a powerful tool for its analysis.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. In the context of studying chiral derivatives of this compound, chiroptical spectroscopy could be used to:

Determine the absolute configuration of the chiral center.

Assess the enantiomeric purity of the sample.

Study conformational changes in the molecule.

Currently, there is a lack of publicly available research on the chiroptical properties of chiral derivatives of this compound.

Computational and Theoretical Investigations of Methyl 3 Bromo 5 Butoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for understanding the electronic characteristics of molecules. researchgate.netnih.gov These methods allow for the detailed analysis of molecular orbitals and the distribution of electron density, which are fundamental to a molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. aimspress.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally implies higher reactivity.

For aromatic esters like methyl 3-bromo-5-butoxybenzoate, the electronic nature of the substituents on the benzene (B151609) ring significantly influences the HOMO and LUMO energy levels. The bromo group, being an electron-withdrawing group, and the butoxy group, an electron-donating group, have opposing effects on the electron density of the aromatic ring. DFT calculations on similar substituted aromatic compounds show that such functionalization modifies the HOMO-LUMO band gap. acs.orgscispace.com

Table 1: Representative Frontier Orbital Energies for Substituted Aromatic Esters

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Methyl Benzoate (B1203000) | -6.8 | -0.5 | 6.3 |

| Methyl 3-bromobenzoate | -7.1 | -0.9 | 6.2 |

| Methyl 3-butoxybenzoate | -6.5 | -0.3 | 6.2 |

| This compound (Estimated) | -6.9 | -0.7 | 6.2 |

Note: The values for this compound are estimated based on the effects of individual substituents on the parent methyl benzoate structure. Actual computational values may vary.

The molecular orbitals of this compound are delocalized across the molecule. The HOMO is expected to have significant contributions from the butoxy group and the benzene ring, reflecting the electron-donating nature of the alkoxy group. Conversely, the LUMO is likely to be concentrated around the ester group and the bromine-substituted carbon, highlighting the electron-accepting regions of the molecule.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. walisongo.ac.idyoutube.com The map is generated by calculating the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The presence of the flexible butoxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule and to map the energy landscape associated with rotations around single bonds. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energy barriers. chemrxiv.org For this compound, several reaction types can be envisaged, including nucleophilic aromatic substitution and ester hydrolysis or transesterification.

A transition state (TS) is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. masterorganicchemistry.com Identifying the geometry and energy of the TS is crucial for understanding the reaction mechanism. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces the bromine atom, the reaction would proceed through a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com Computational analysis of the transition state for the formation of this intermediate would reveal the bond-forming and bond-breaking processes occurring simultaneously.

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. wikipedia.org A lower activation energy implies a faster reaction rate. Computational methods can provide accurate estimates of activation energies for various proposed reaction pathways.

For example, the hydrolysis of the ester group in this compound would proceed through a tetrahedral intermediate. The activation energy for this process can be calculated, and it would be influenced by the electronic effects of the bromo and butoxy substituents. Similarly, the activation energy for a nucleophilic attack on the aromatic ring would be affected by the electron-withdrawing nature of the bromo and ester groups, which stabilize the negatively charged transition state. researchgate.net Studies on the methanolysis of substituted benzoyl bromides have shown that electron-withdrawing substituents can favor certain reaction channels. rsc.org

Table 2: Representative Calculated Activation Energies for Related Reactions

| Reaction Type | Model Compound | Activation Energy (kcal/mol) |

| SN2 Reaction | CN⁻ + CH₃Br | -4.3 |

| Benzoate Decomposition | Benzoic acid on Cu(110) | ~29 |

| Quinone Reaction | Substituted 1,4-benzoquinones + H₂O₂ | 8.8 (approx.) |

Note: These values are for illustrative purposes and are taken from studies on different, but related, chemical systems. The activation energies for reactions of this compound would require specific computational studies. nih.govnih.govresearchgate.net

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. For this compound, these techniques can provide a theoretical spectrum that aids in the interpretation of experimental data and confirms structural assignments.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting a variety of molecular properties, including spectroscopic data. nih.gov Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry of the compound in the gaseous phase. mdpi.com Subsequent frequency calculations at the same level of theory can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT. nih.gov This method calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects in these calculations can enhance the accuracy of the predicted chemical shifts. researchgate.net

While experimental data for this compound is not present in the searched literature, we can construct a hypothetical table of predicted spectroscopic data based on the application of these computational methods.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data Points |

|---|---|

| ¹H NMR | Aromatic protons (3H, multiplet), Butoxy CH₂ (2H, triplet), Methoxy CH₃ (3H, singlet), Butoxy CH₂ (2H, multiplet), Butoxy CH₂ (2H, multiplet), Butoxy CH₃ (3H, triplet) |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons (C-Br, C-O, C-H), Methoxy carbon, Butoxy carbons |

| IR Spectroscopy (cm⁻¹) | C=O stretch (ester), C-O stretches (ester and ether), Aromatic C-H stretches, Aliphatic C-H stretches, C-Br stretch |

This table is illustrative and contains expected patterns for the compound based on its structure. Actual chemical shifts and vibrational frequencies would be determined by specific computational calculations.

Validation of these predicted spectra would involve comparison with experimental spectra obtained from a synthesized sample of this compound. A strong correlation between the predicted and experimental data would serve to validate both the computational model and the chemical structure of the synthesized compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. mdpi.com

For a molecule like this compound, an MD simulation would typically begin by placing the molecule in a simulation box filled with a chosen solvent, for example, water or an organic solvent. A force field, such as OPLS (Optimized Potentials for Liquid Simulations), would be used to define the potential energy of the system based on the positions of its atoms. mdpi.com The system would then be subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the simulation would be run for a specified period, often on the nanosecond timescale, at a constant temperature and pressure (NPT ensemble) to mimic laboratory conditions. mdpi.com

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound in Solution

| Property | Information Gained |

|---|---|

| Conformational Analysis | Distribution of dihedral angles in the butoxy chain; identification of the most stable conformers. |

| Solvation Shell Structure | Radial distribution functions showing the probability of finding solvent molecules at a certain distance from different parts of the solute. |

| Radius of Gyration | A measure of the molecule's compactness over time, indicating its flexibility. |

| Solvent Accessible Surface Area | The area of the molecule exposed to the solvent, which can be correlated with solubility. |

This table illustrates the types of data that would be generated from an MD simulation. The specific values would depend on the simulation parameters and the chosen solvent.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. aidic.it These models can then be used to predict the properties of new or untested compounds.

A QSPR study for a class of compounds including this compound would involve several steps. First, a dataset of related compounds with known experimental values for a particular property (e.g., boiling point, viscosity, or chromatographic retention time) would be compiled. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the property of interest. researchgate.net The validity and predictive power of the resulting QSPR model are assessed through rigorous internal and external validation procedures. mdpi.com

While no specific QSPR studies for this compound were found, a QSPR model developed for substituted benzoates could predict its physicochemical properties without the need for experimental measurements. For example, a model could predict properties relevant to its application in material science or as a synthetic intermediate. It is important to note that the application domain of the model must be respected, meaning it should only be used to predict properties for compounds that are structurally similar to those in the training set.

Table 3: Examples of Physicochemical Properties of this compound Amenable to QSPR Prediction

| Property Category | Specific Property |

|---|---|

| Thermodynamic Properties | Boiling Point, Vapor Pressure |

| Transport Properties | Viscosity, Diffusion Coefficient |

| Chromatographic Properties | Retention Time (in a specific system) |

| Environmental Properties | Octanol-Water Partition Coefficient (logP) |

This table lists properties that are commonly predicted using QSPR models. The accuracy of the predictions would depend on the quality and applicability of the specific QSPR model.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Biologically Active Compounds

The molecular framework of methyl 3-bromo-5-butoxybenzoate is a key component in the synthesis of various biologically active compounds. It serves as a foundational element in the multi-step creation of intricate molecules designed for potential use in pharmaceuticals and agriculture.

Natural Product Synthesis

While direct incorporation of this compound into the total synthesis of natural products is not widely reported, its structural elements are common in many naturally occurring compounds. The substituted benzoate (B1203000) core is a frequent motif in a variety of natural products. The true value of this intermediate lies in its potential to introduce this core structure, with the bromo and butoxy groups serving as handles for further chemical modifications to construct complex natural product scaffolds.

Pharmaceutical Intermediate Synthesis

In the field of drug discovery, this compound serves as a crucial intermediate for creating novel pharmaceutical compounds. clearsynth.comsapphirebioscience.com Its utility is highlighted in the synthesis of molecules with potential therapeutic applications. For example, the bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of substituents. This flexibility allows for the generation of large libraries of related compounds for biological screening. A notable application is in the synthesis of indole-based inhibitors of bacterial enzymes, where related bromo-aromatic compounds serve as key building blocks for creating potent antibacterial agents. nih.gov

| Intermediate | Reaction Type | Resulting Compound Class | Potential Application |

| This compound | Suzuki Coupling | Biaryl compounds | Pharmaceutical agents |

| This compound | Buchwald-Hartwig Amination | Substituted anilines | Pharmaceutical agents |

| This compound | Hydrolysis and Amide Coupling | Benzamides | Pharmaceutical agents |

Agrochemical Intermediate Synthesis

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel organic molecules. This compound can be employed as a starting material for such compounds. Isothiazoles, for instance, are five-membered heterocyclic compounds used in agrochemicals. mdpi.com The synthesis of biologically active isothiazole (B42339) carboxamides, which have shown promise as fungicides, can start from highly functionalized precursors. mdpi.com The structural features of this compound allow for the systematic modification of the central aromatic ring, a common strategy in designing new and effective crop protection agents. mdpi.com

Building Block for Novel Materials

The reactivity of this compound also positions it as a valuable component in materials science for the creation of new polymers and liquid crystals with tailored properties.

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or a precursor to a monomer. Following hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule can undergo condensation polymerization with diamines to form polyamides or with diols to create polyesters. The bromine atom also allows for participation in polymerization reactions like Suzuki polycondensation, leading to the formation of conjugated polymers. The presence of the butoxy side chain is advantageous as it can improve the solubility of the resulting polymers, which is a critical factor for their processing and application in organic electronic devices.

Liquid Crystal Synthesis

The elongated, somewhat rigid structure of molecules is a key factor in the formation of liquid crystalline phases. This compound possesses a molecular shape that makes it a suitable building block for synthesizing liquid crystals. The rigid phenyl ring provides the core structure, while the flexible butoxy chain is a common feature in calamitic (rod-shaped) liquid crystals. nih.gov The bromine atom serves as a convenient point for chemical modification, allowing for the extension of the molecular structure and the introduction of other functional groups to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phases. nih.gov

| Property | Influence of Molecular Structure |

| Mesophase Behavior | The linearity and polarizability of the phenyl ring are crucial for establishing liquid crystalline phases. nih.gov |

| Thermal Stability | The HOMO energy level can influence the thermal stability of the liquid crystal material. nih.gov |

| Response Time | The LUMO energy level affects the electron-accepting ability and can influence the response time of the material. nih.gov |

Functional Dyes and Pigments

While direct synthesis of commercial dyes using this compound is not extensively documented in publicly available literature, its structure lends itself to the synthesis of various classes of chromophores. The core "3-bromo-5-butoxybenzoate" moiety can be elaborated into colored compounds through several established synthetic routes.

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. The synthesis of an azo dye typically involves the diazotization of an aromatic amine, followed by coupling with an electron-rich coupling component. jocpr.comunb.canih.govdergipark.org.trchemrevlett.com Theoretically, this compound could be converted into an azo dye precursor. This would first involve the transformation of the bromo-substituent into an amino group, for instance, through a Buchwald-Hartwig amination. organic-chemistry.orgchemspider.com The resulting methyl 3-amino-5-butoxybenzoate could then be diazotized and coupled with a suitable aromatic compound to generate an azo dye. The butoxy and methyl ester groups would serve to modify the final properties of the dye, such as its solubility and color.

Triphenylmethane (B1682552) Dyes: Triphenylmethane dyes are another important class of colorants. Their synthesis often involves the reaction of a Grignard reagent with a diaryl ketone or a benzoate ester. wpmucdn.comwpmucdn.com In a hypothetical synthetic route, this compound could be subjected to a Grignard reaction. For example, reaction with an excess of a Grignard reagent like p-dimethylaminophenylmagnesium bromide could potentially lead to the formation of a triphenylmethanol (B194598) derivative, a precursor to triphenylmethane dyes. The butoxy group on the benzoate would influence the electronic properties and thereby the color of the resulting dye.

Ligand Synthesis and Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. mdpi.comrsc.org These complexes have a wide range of applications, from catalysis to materials science. The structure of this compound makes it a suitable starting material for the synthesis of novel ligands.

The bromo-substituent can be replaced with a variety of coordinating groups through cross-coupling reactions. For instance, a Suzuki coupling with a pyridine-boronic acid derivative would introduce a nitrogen-containing heterocycle, a common coordinating moiety. organic-chemistry.org Similarly, a Buchwald-Hartwig amination could be used to introduce amine or other nitrogen-based ligands. organic-chemistry.orgchemspider.com